molecular formula C22H31NO2 B15125245 2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol

2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol

Cat. No.: B15125245
M. Wt: 341.5 g/mol
InChI Key: AAHNYFCTPITCHA-UHFFFAOYSA-N
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Description

(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol is a synthetic compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring fused to an androstane skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol typically involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the isoxazole ring and the introduction of the dimethyl groups at the 4 and 17 positions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a steroidal drug.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular functions. Additionally, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (17beta)-4,17-dimethylandrosta-1,4-dien-3-one: Another androstane derivative with similar structural features.

    (17beta)-4,17-dimethylandrosta-2,4-dien-3-one: A closely related compound with slight variations in the isoxazole ring.

Uniqueness

(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other androstane derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3

InChI Key

AAHNYFCTPITCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O

Origin of Product

United States

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